molecular formula C23H34O9 B236464 Hypoloside A CAS No. 125905-01-3

Hypoloside A

Cat. No.: B236464
CAS No.: 125905-01-3
M. Wt: 454.5 g/mol
InChI Key: RYLFQOVBQSESBN-YKEAKNIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoloside A is a chemical compound with the molecular formula C23H34O9 and a molecular weight of 454.5 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hypoloside A involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis of this compound include organic solvents such as dichloromethane, chloroform, ethanol, or a chloroform–methanol mixture . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and other purification methods are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Hypoloside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the specific reaction being carried out. For example, oxidation reactions may require the use of strong oxidizing agents and controlled temperatures, while reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Hypoloside A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential biological activities and interactions with biomolecules . In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, this compound is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Hypoloside A involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in the action of this compound may vary depending on the specific biological context . Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic effects and safety profile .

Comparison with Similar Compounds

Hypoloside A can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with similar molecular formulas or functional groups. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds . Some similar compounds may include other organic molecules with similar functional groups or molecular weights .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties and reactivity make it a valuable tool in research and development

Properties

CAS No.

125905-01-3

Molecular Formula

C23H34O9

Molecular Weight

454.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] acetate

InChI

InChI=1S/C23H34O9/c1-11-8-23(10-20(3,4)18(28)17(23)21(5,29)22(11)6-7-22)32-19-16(30-12(2)25)15(27)14(26)13(9-24)31-19/h8,13-17,19,24,26-27,29H,6-7,9-10H2,1-5H3/t13-,14-,15+,16-,17?,19+,21?,23?/m1/s1

InChI Key

RYLFQOVBQSESBN-YKEAKNIBSA-N

SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C

Isomeric SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)C

Canonical SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C

Origin of Product

United States

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